N-[(furan-2-yl)methyl]-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
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Description
N-[(furan-2-yl)methyl]-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H22N2O2S and its molecular weight is 390.5. The purity is usually 95%.
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Scientific Research Applications
Heteroaromatic Decarboxylative Claisen Rearrangement
Heteroaromatic compounds, such as furan-2-ylmethyl, are subjects of decarboxylative Claisen rearrangement reactions, demonstrating the synthetic utility of furan derivatives in producing 2,3-disubstituted heteroaromatic products. These transformations highlight the chemical reactivity and potential applications of furan-2-ylmethyl compounds in organic synthesis and drug development (Craig et al., 2005).
Anticancer Activity
Compounds derived from 2-cyano-N-furan-2-ylmethyl acetamide show significant anticancer activity, especially against leukemia cell lines. This suggests their potential as therapeutic agents targeting specific cancer types (Horishny et al., 2021).
Anti-tuberculosis Activity
Synthesis and evaluation of N-(furan-2-yl-methyl)acetamide derivatives have demonstrated anti-tuberculosis activity, contributing to the development of new treatments against tuberculosis. This illustrates the potential of furan-2-ylmethyl compounds in addressing infectious diseases (Bai et al., 2011).
Cannabinoid Receptor Type 2 Ligands
Indol-3-yl-oxoacetamides, including those with furan-2-yl components, have been studied for their ability to act as potent and selective ligands for cannabinoid receptor type 2 (CB2), indicating their potential in developing treatments for conditions modulated by CB2 (Moldovan et al., 2017).
Antimicrobial Activity
Furan-2-ylmethyl derivatives have been synthesized and evaluated for antimicrobial activity, showcasing the broad spectrum of biological activities of these compounds. Their potential as antimicrobial agents against a variety of pathogens highlights their importance in pharmaceutical research (Arora et al., 2013).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-17-8-10-18(11-9-17)14-25-15-22(20-6-2-3-7-21(20)25)28-16-23(26)24-13-19-5-4-12-27-19/h2-12,15H,13-14,16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYYXKSLQDLEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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